Futalosine

概要

説明

Futalosine is a nucleoside derivative that plays a crucial role in the biosynthesis of menaquinone, also known as vitamin K2, in certain bacteria. This compound is part of the this compound pathway, an alternative route for menaquinone biosynthesis that is distinct from the classical pathway. The this compound pathway is found in a variety of bacteria, including some pathogens, and is essential for their survival and growth .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of futalosine involves several enzymatic steps. The pathway begins with chorismate, which is converted into this compound through a series of reactions catalyzed by enzymes encoded by the mqn genes. The key steps include the conversion of chorismate to aminodeoxythis compound, followed by the transformation into dehypoxanthinyl this compound .

Industrial Production Methods: the enzymes involved in its biosynthesis can be expressed in recombinant bacterial systems to produce this compound in larger quantities for research purposes .

化学反応の分析

Types of Reactions: Futalosine undergoes several types of chemical reactions, including hydrolysis and cyclization. The key reaction in the this compound pathway is the hydrolysis of this compound to dehypoxanthinyl this compound, catalyzed by the enzyme this compound hydrolase . This is followed by a radical cyclization reaction to form cyclic dehypoxanthinyl this compound .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by this compound hydrolase, optimal conditions include a pH of 4.5 and a temperature of 80°C.

Cyclization: Involves radical intermediates and is facilitated by specific enzymes in the this compound pathway.

Major Products:

Dehypoxanthinyl this compound: Formed from the hydrolysis of this compound.

Cyclic dehypoxanthinyl this compound: Resulting from the radical cyclization of dehypoxanthinyl this compound.

科学的研究の応用

Antibiotic Development

The futalosine pathway is a promising target for developing new antibiotics, particularly against specific bacterial pathogens such as Helicobacter pylori and Chlamydia trachomatis.

- Targeting Specific Bacteria : The enzymes involved in the this compound pathway are crucial for menaquinone biosynthesis, which is essential for the respiration of various prokaryotic organisms. Since this pathway is limited to certain bacteria, it presents an opportunity to develop antibiotics that specifically inhibit these pathogens without affecting beneficial gut microbiota .

- Case Study: Helicobacter pylori : Research has shown that inhibiting the this compound pathway can effectively reduce the growth of H. pylori, a major cause of gastritis and gastric cancer. The crystal structure of methylthioadenosine nucleosidase (MTAN), an enzyme in this pathway, has been elucidated, providing a structural basis for designing inhibitors that target this enzyme .

- Inhibitors : Recent studies have identified compounds such as tirandamycins A and B as specific inhibitors of the this compound pathway. These tetramic acid antibiotics have shown potential in inhibiting bacterial growth by targeting key steps in the biosynthetic process .

Metabolic Pathway Insights

This compound plays a critical role in understanding bacterial metabolism, particularly concerning menaquinone biosynthesis.

- Menaquinone Biosynthesis : Menaquinone serves as an electron carrier in the electron transport chain required for respiration in many pathogenic bacteria. The this compound pathway is one of the routes through which bacteria synthesize this vital compound .

- Diversity of Pathways : Studies indicate that different bacteria utilize modified versions of the this compound pathway, suggesting evolutionary adaptations to their environments. For instance, Campylobacter jejuni utilizes 6-amino-6-deoxythis compound instead of this compound, highlighting the versatility of this metabolic route .

Implications for Chlamydia Research

Recent investigations into Chlamydia trachomatis have revealed that this obligate intracellular bacterium also possesses the this compound pathway for menaquinone synthesis.

- Functional Characterization : Mass spectrometry analyses confirmed that menaquinone-7 (MK-7) is synthesized via the this compound pathway in C. trachomatis. Inhibitors targeting this pathway significantly reduced chlamydial inclusion numbers and size, demonstrating its potential as a therapeutic target .

Comparative Analysis of Pathways

The following table summarizes key aspects of the this compound pathway across different bacterial species:

| Bacterial Species | Pathway Type | Key Enzymes Involved | Potential Applications |

|---|---|---|---|

| Helicobacter pylori | This compound Pathway | Methylthioadenosine Nucleosidase | Antibiotic development |

| Campylobacter jejuni | Modified this compound | 6-Amino-6-deoxythis compound Hydrolase | Understanding metabolic adaptations |

| Chlamydia trachomatis | This compound Pathway | MqnA, MqnB | Target for anti-chlamydial therapy |

作用機序

The mechanism of action of futalosine involves its conversion into menaquinone through the this compound pathway. The pathway includes several enzymatic steps, each catalyzed by specific enzymes. This compound is first hydrolyzed to dehypoxanthinyl this compound by this compound hydrolase. This intermediate then undergoes a radical cyclization to form cyclic dehypoxanthinyl this compound, which is further processed to produce menaquinone . The enzymes involved in this pathway are potential targets for developing narrow-spectrum antibiotics .

類似化合物との比較

Futalosine is unique in its role in the alternative menaquinone biosynthesis pathway. Similar compounds include:

Aplasmomycin: A specific inhibitor of the this compound pathway.

Boromycin: Another inhibitor with similar activity to aplasmomycin.

Tirandamycins: Tetramic acid antibiotics that also inhibit the this compound pathway.

These compounds are distinct from this compound in that they act as inhibitors of the pathway rather than intermediates. The uniqueness of this compound lies in its specific role as a biosynthetic intermediate in the this compound pathway, which is not found in the classical menaquinone biosynthesis pathway .

生物活性

Futalosine is a compound involved in the biosynthesis of menaquinone (vitamin K2) through a unique pathway identified in various bacterial species, particularly in actinomycetes and some pathogenic bacteria. This article delves into the biological activity of this compound, focusing on its enzymatic interactions, inhibition mechanisms, and implications for therapeutic development.

Overview of the this compound Pathway

The this compound pathway is a critical metabolic route for menaquinone biosynthesis in certain bacteria. In this pathway, this compound undergoes several enzymatic transformations to produce menaquinone, which is essential for electron transport and cellular respiration. The key enzymes involved include:

- This compound Hydrolase (MqnB) : Catalyzes the hydrolysis of this compound.

- Aminothis compound Hydrolase (MTAN) : Converts 6-amino-6-deoxythis compound to dehypoxanthinylthis compound.

Recent studies have highlighted the versatility of these enzymes and their potential as targets for antibiotic development.

Enzymatic Assays

Research has demonstrated that this compound exhibits low enzymatic activity when tested with various substrates. For example, a study found that at a concentration of 150 μM, this compound's activity was only 2% compared to other substrates, indicating its limited direct enzymatic role in certain metabolic processes .

Table 1: Enzymatic Activity of this compound

| Substrate | Activity (%) |

|---|---|

| This compound | 2 |

| 6-Amino-6-deoxythis compound | Comparable to known substrates |

| Methylthioadenosine | Significant activity observed |

Case Study: Chlamydia trachomatis

In a significant case study involving Chlamydia trachomatis, researchers explored the effects of this compound pathway inhibitors on bacterial viability. The study revealed that treatment with docosahexaenoic acid (DHA), an inhibitor of the this compound pathway, reduced chlamydial inclusion size and number in HeLa cells. Notably, supplementation with menaquinone-7 (MK-7) nanoparticles rescued these effects, underscoring the this compound pathway's role in chlamydial survival .

Inhibition Mechanisms

Inhibitors targeting the this compound pathway have emerged as promising candidates for antibiotic development. Several compounds have been identified that specifically inhibit key enzymes within this pathway:

- Tirandamycins A and B : These tetramic acid antibiotics have been shown to inhibit the this compound pathway effectively.

- BuT-DADMe-ImmA : A transition state analog that inhibits 6-amino-6-deoxythis compound N-ribosylhydrolase.

Table 2: Inhibitors of the this compound Pathway

| Inhibitor | Target Enzyme | Efficacy |

|---|---|---|

| Tirandamycins A and B | This compound Hydrolase (MqnB) | Effective |

| BuT-DADMe-ImmA | Aminothis compound Hydrolase (MTAN) | High efficacy |

| Docosahexaenoic Acid (DHA) | Menaquinone biosynthesis | Moderate efficacy |

Implications for Therapeutic Development

The identification of the this compound pathway as a target for antibiotic therapy presents new avenues for treating bacterial infections, particularly those caused by C. trachomatis and other pathogens relying on menaquinone for survival. The ability to inhibit this pathway could lead to novel treatments that disrupt bacterial metabolism without affecting human cells.

特性

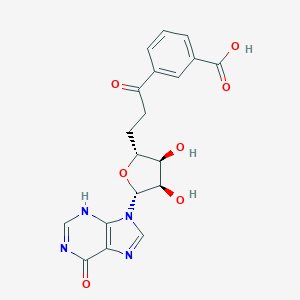

IUPAC Name |

3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDWXCWBMDQNCV-SCFUHWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438759 | |

| Record name | futalosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210644-32-9 | |

| Record name | futalosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。